8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the nucleophilic addition of 2-aminopyridine to an appropriate aldehyde or ketone, followed by cyclization under oxidative conditions . Common reagents include iodine and oxone, which facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods often employ solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact . These methods leverage high-throughput techniques and continuous flow reactors to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Utilizing reagents like oxone or hydrogen peroxide.
Reduction: Employing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions:
Oxidation: Oxone, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.
Major Products: The major products formed from these reactions include halogenated derivatives, reduced imidazo[1,2-a]pyridines, and various substituted analogues .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and antituberculosis properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 8-Methoxy-1,3-dimethyl-12-thioxopyrido[1’,2’:3,4]imidazo[1,2-a]benzimidazol-2(12H)-one
Uniqueness: 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to its dual methoxy substitutions, which enhance its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Eigenschaften
Molekularformel |
C15H14N2O2 |
---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
8-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-6-3-5-11(9-12)13-10-17-8-4-7-14(19-2)15(17)16-13/h3-10H,1-2H3 |
InChI-Schlüssel |
LACGLMODTGQTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.